Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate
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Overview
Description
Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a thioxoimidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials include 4-methoxyphenylamine and phenylethylamine. These amines undergo condensation with appropriate aldehydes to form Schiff bases, which are then reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can further reduce the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O5S/c1-30-18-10-8-17(9-11-18)24-20(27)14-19-22(29)25(13-12-16-6-4-3-5-7-16)23(32)26(19)15-21(28)31-2/h3-11,19H,12-15H2,1-2H3,(H,24,27) |
InChI Key |
RYWLUNJIRAOXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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